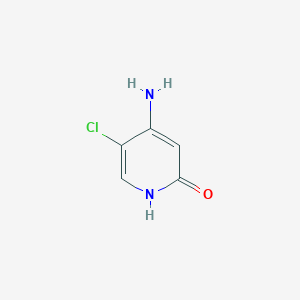

4-Amino-5-chloropyridin-2-OL

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Heterocyclic Chemistry

Pyridine and its derivatives are fundamental scaffolds in the realm of organic and heterocyclic chemistry. researchgate.netglobalresearchonline.net As a six-membered heteroaromatic ring containing a nitrogen atom, the pyridine nucleus is a key component in numerous natural products, including alkaloids and vitamins. researchgate.netnih.gov This structural motif imparts unique physicochemical properties, influencing the biological activity and reactivity of the molecule. researchgate.netmdpi.com The presence of the nitrogen atom renders the pyridine ring electron-deficient, which makes it susceptible to nucleophilic substitution, primarily at the C-2 and C-4 positions. nih.gov This reactivity, coupled with the ability to be readily functionalized, makes pyridine derivatives versatile building blocks in organic synthesis. nih.govbohrium.com They are extensively used in the development of new pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.govchemimpex.com The water solubility of many pyridine derivatives further enhances their utility in various applications. nih.gov

Overview of Substituted Pyridinols and Aminopyridines in Academic Contexts

Substituted pyridinols and aminopyridines are two important classes of pyridine derivatives that have garnered significant attention in academic research. Pyridinols, which feature a hydroxyl group on the pyridine ring, and their tautomeric pyridone forms, are of interest for their potential applications in medicinal chemistry and materials science. nih.govacs.org The position of the hydroxyl group and other substituents on the ring can significantly influence the compound's properties, including its antioxidant activity. nih.govbeilstein-journals.org

Aminopyridines, characterized by the presence of an amino group, exist as three primary isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. sciencepublishinggroup.comresearchgate.net These compounds and their derivatives have been extensively studied for their diverse biological activities. sciencepublishinggroup.comresearchgate.net The amino group can act as a hydrogen bond donor and can be readily modified, allowing for the synthesis of a wide array of more complex molecules. The basicity and reactivity of aminopyridines are key factors in their synthetic utility and biological function. researchgate.net Both substituted pyridinols and aminopyridines serve as crucial intermediates in the synthesis of more complex heterocyclic systems. ysu.amresearchgate.net

Structural Elucidation and Nomenclatural Aspects of 4-Amino-5-chloropyridin-2-OL

4-Amino-5-chloropyridin-2-ol is a substituted pyridinone with the chemical formula C₅H₅ClN₂O. smolecule.com The systematic IUPAC name for this compound is 4-amino-5-chloro-1H-pyridin-2-one . Its structure consists of a pyridin-2-one core, which is a six-membered aromatic ring containing a nitrogen atom and a carbonyl group at position 2. The ring is further substituted with an amino group (-NH₂) at position 4 and a chlorine atom (-Cl) at position 5.

The presence of these functional groups—an amino group, a chloro group, and a hydroxyl/oxo group—on the pyridine ring makes it a versatile chemical intermediate. The compound can exist in tautomeric forms, primarily as the 2-pyridinol and the 2(1H)-pyridone.

Below is a data table summarizing the key identifiers for this compound:

| Identifier | Value |

| CAS Number | 1227595-33-6 bldpharm.com |

| Molecular Formula | C₅H₅ClN₂O smolecule.com |

| Molecular Weight | 144.56 g/mol smolecule.com |

| IUPAC Name | 4-amino-5-chloro-1H-pyridin-2-one |

| SMILES | C1=C(C(=O)N=C(C1N)Cl) |

Properties

CAS No. |

1227595-33-6 |

|---|---|

Molecular Formula |

C5H5ClN2O |

Molecular Weight |

144.56 g/mol |

IUPAC Name |

4-amino-5-chloro-1H-pyridin-2-one |

InChI |

InChI=1S/C5H5ClN2O/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H3,7,8,9) |

InChI Key |

JFVXIFYBTNNNAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CNC1=O)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 5 Chloropyridin 2 Ol and Analogues

Retrosynthetic Analysis of 4-Amino-5-chloropyridin-2-OL

A retrosynthetic analysis of 4-amino-5-chloropyridin-2-ol suggests several potential synthetic routes. The primary disconnections can be made at the C-N and C-Cl bonds, as well as by breaking the pyridinone ring itself.

Route A: Functionalization of a Pre-existing Pyridinone Core

This approach involves the late-stage introduction of the amino and chloro groups onto a pre-formed pyridin-2-one scaffold. The key steps would be the regioselective chlorination and amination of a suitable pyridin-2-ol precursor. This strategy relies on the ability to control the position of substitution on the pyridinone ring.

Route B: Cyclization of Acyclic Precursors

An alternative strategy is the construction of the substituted pyridinone ring from acyclic starting materials. This would involve a cyclization reaction where the substituents are already in place on the acyclic backbone or are introduced during the cyclization process. This approach offers the potential for high convergency and control over the substitution pattern.

Route C: Functional Group Interconversion on a Substituted Pyridine (B92270)

Drawing inspiration from the synthesis of analogous compounds like 4-amino-5-methylpyridin-2-ol, a plausible route involves starting with a pre-functionalized pyridine derivative. google.comgoogle.com This could involve a precursor such as a 2,5-dihalopyridine or a nitropyridine derivative, where the substituents are manipulated to yield the desired 4-amino-5-chloropyridin-2-ol. For instance, a 2-chloro-4-nitro-5-halopyridine could be a key intermediate, where the nitro group is reduced to an amine and the 2-chloro group is hydrolyzed to the pyridone.

Exploration of Synthetic Pathways to Access the Pyridinone Core

The formation of the central pyridinone ring is a critical step in the synthesis of the target molecule and its analogues. Two main strategies are employed: the cyclization of acyclic precursors and the functionalization of existing pyridine or pyridinone scaffolds.

Cyclization Reactions for Pyridinone Ring Formation

The de novo synthesis of the pyridinone ring often involves the condensation of various acyclic components. These methods provide a powerful means to construct the core structure with a degree of substituent control.

One-pot, multi-component reactions are particularly efficient for generating polysubstituted pyridines. For instance, a modified Bohlmann-Rahtz pyridine synthesis can be employed, which involves the three-component cyclocondensation of a 1,3-dicarbonyl compound, an alkynone, and ammonia, providing regiochemical control. Another approach utilizes a tandem one-pot process involving the Blaise reaction intermediate and 1,3-enynes, which proceeds through addition, isomerization, cyclization, and aromatization to yield polysubstituted pyridines. thieme-connect.com

Microwave-assisted synthesis has also been shown to be effective. For example, the reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation can produce highly functionalized pyridines through a one-pot, three-component tandem reaction. nih.gov

| Cyclization Method | Reactants | Key Features | Reference |

| Modified Bohlmann-Rahtz | 1,3-Dicarbonyl compound, alkynone, ammonia | One-pot, three-component, regioselective | core.ac.uk |

| Tandem One-Pot Process | Blaise reaction intermediate, 1,3-enynes | High yields, good functional group tolerance | thieme-connect.com |

| Microwave-Assisted Tandem Reaction | Aldehydes, malononitrile, N-alkyl-2-cyanoacetamides | One-pot, three-component, efficient | nih.gov |

Functionalization of Pre-existing Pyridine/Pyridinone Scaffolds

An alternative to de novo synthesis is the modification of an already formed pyridine or pyridinone ring. This approach is heavily reliant on the ability to achieve regioselective functionalization.

The synthesis of 4-amino-5-methyl-2(1H)-pyridinone, a structural analogue of the target compound, provides a relevant example. This synthesis starts from 2-chloro-5-methyl-4-nitropyridine-1-oxide. google.comgoogle.com The process involves the hydrogenation of the nitro group and reduction of the N-oxide, followed by the reaction of the resulting 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (B78521) in methanol (B129727) under pressure to yield the final pyridinone product. google.comgoogle.com This suggests a viable pathway for 4-amino-5-chloropyridin-2-ol could start from a similarly substituted pyridine precursor.

The direct functionalization of pyridin-2-ones is also possible. For example, the introduction of a formyl group at the C6 position of a chloromethylene-substituted 2-pyridone has been demonstrated using Arnold's reagent. diva-portal.org

Introduction of Amino and Chloro Substituents

The regioselective introduction of the amino group at the C4 position and the chloro group at the C5 position is a crucial aspect of synthesizing 4-amino-5-chloropyridin-2-ol.

Regioselective Amination Strategies

Several methods exist for the introduction of an amino group onto a pyridine ring, including nucleophilic aromatic substitution (SNAr) and catalytic amination.

The SNAr displacement of a suitable leaving group, such as a halogen, at the C4 position is a common strategy. For instance, the amination of 3,4,5-trichloropyridine (B1364703) can be achieved by reacting it with a protected amine, leading to the substitution of the 4-chloro substituent. researchgate.net The choice of solvent and base is critical in these reactions to ensure selectivity and prevent side reactions.

Catalytic amination, particularly using palladium-based catalysts, has also been developed for the synthesis of aminopyridines. The Buchwald-Hartwig amination is a powerful tool for this transformation. researchgate.net

| Amination Strategy | Starting Material | Reagents | Key Features | Reference |

| Nucleophilic Aromatic Substitution | 3,4,5-Trichloropyridine | N-Boc-protected amine | Regioselective at C4 | researchgate.net |

| Buchwald-Hartwig Amination | 4-Halopyridine derivative | Amine, Pd catalyst, ligand, base | Broad scope, high efficiency | researchgate.net |

Regioselective Chlorination Strategies

The introduction of a chlorine atom at the C5 position of the pyridinone ring requires careful control of the reaction conditions to achieve the desired regioselectivity.

Electrophilic chlorination of the pyridine ring is a common method. The reactivity and regioselectivity of this reaction are highly dependent on the substituents already present on the ring. For pyridine N-oxides, chlorination can be achieved with high regioselectivity at the 2- and 4-positions. researchgate.net The use of reagents like oxalyl chloride in combination with a base can facilitate this transformation under mild conditions. researchgate.net

For anilines, which share some electronic similarities with aminopyridines, regioselective chlorination at the para-position can be achieved using copper(II) chloride in ionic liquids under mild conditions. nih.gov This suggests that a similar approach might be applicable to the chlorination of 4-aminopyridin-2-ol, where the amino group would direct the incoming electrophile.

| Chlorination Strategy | Starting Material | Reagents | Key Features | Reference |

| Electrophilic Chlorination of N-Oxide | Pyridine N-oxide | Oxalyl chloride, base | Mild conditions, regioselective for 2- and 4-positions | researchgate.net |

| Copper-Mediated Chlorination | Aniline analogues | CuCl₂, ionic liquid | High regioselectivity for para-position | nih.gov |

Investigation of Hydroxyl Group Introduction and Transformation at Position 2

The introduction of a hydroxyl group at the C-2 position of the pyridine ring is a critical transformation in the synthesis of 4-Amino-5-chloropyridin-2-OL and its analogues. This is typically achieved through the nucleophilic substitution of a suitable leaving group, most commonly a chlorine atom, at that position.

One of the most direct methods involves the hydrolysis of a 2-chloro-substituted pyridine precursor. For instance, in the synthesis of the analogous compound 4-amino-5-methylpyridin-2-ol, the precursor 2-chloro-5-methyl-4-pyridinamine is treated with a strong base like potassium hydroxide (KOH) in a solvent such as methanol. google.com This reaction is generally conducted under high temperatures and pressures in a sealed vessel like an autoclave to facilitate the displacement of the chloride ion by a hydroxide ion. google.com The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the corresponding 2-hydroxypyridine (B17775), which exists in tautomeric equilibrium with its 2-pyridone form. google.comnih.gov

Alternative and more advanced methods for introducing hydroxyl groups onto a pyridine ring include biocatalytic approaches. Whole-cell biocatalysts, such as certain strains of Burkholderia sp., have been shown to be capable of hydroxylating various pyridine derivatives. nih.gov While direct biocatalytic hydroxylation of a 4-amino-5-chloropyridine precursor at the C-2 position is not extensively documented, this enzymatic approach represents a potential route that could offer high regioselectivity under mild conditions, circumventing the harsh reagents and high temperatures of traditional chemical methods. nih.gov Research has shown that satisfactory synthetic methods for producing aminopyridinol structures can be limited, making biocatalysis an attractive area of investigation. nih.gov

Furthermore, synthetic strategies can involve the cyclization of acyclic precursors to build the 2-pyridone ring system directly. Gold-catalyzed cycloisomerization of N-alkenyl alkynylamides represents a modern approach to rapidly assemble substituted 2-pyridone cores. acs.org This method involves the formation of an amide-linked 1,5-enyne which then undergoes a gold-catalyzed cyclization to yield the pyridone structure. acs.org While this has been applied to a range of substituted pyridones, its specific application to 4-Amino-5-chloropyridin-2-OL would depend on the availability of the corresponding acyclic precursor.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of 2-hydroxypyridine derivatives is highly dependent on the optimization of reaction parameters. Key variables include temperature, pressure, reaction time, and the choice of solvent and base.

In the synthesis of the related 4-amino-5-methyl-2(1H)-pyridone, a systematic optimization of the hydrolysis of 2-chloro-5-methyl-4-pyridinamine has been reported. google.com The use of potassium hydroxide in methanol within a pressure reactor was found to be effective. google.com Elevating the temperature to 180°C with a resulting pressure increase to approximately 12.5 bar for 16 hours led to a high yield of the desired product. google.com Such conditions are necessary to overcome the activation energy for the nucleophilic substitution on the electron-rich pyridine ring.

The table below summarizes the optimized conditions and resulting yield for the synthesis of an analogous pyridone, highlighting the key parameters for achieving high efficiency.

| Precursor | Reagents | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |

| 2-chloro-5-methyl-4-pyridinamine | Potassium Hydroxide (KOH) | Methanol | 180 | 12.5 | 16 | 84 | google.com |

| 2,6-dichloropyridine | HNO₃/H₂SO₄ then Fe/CH₃COOH | - | - | - | - | 48 | researchgate.net |

This interactive table details optimized reaction conditions for the synthesis of a 4-amino-pyridin-2-ol analogue and a related precursor, demonstrating the impact of specific parameters on reaction outcomes.

Stereochemical Control in Synthesis (if applicable to specific synthetic routes)

The target compound, 4-Amino-5-chloropyridin-2-OL, is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical control is not a factor in its direct synthesis. However, the principles of asymmetric synthesis become critically important when this pyridine scaffold is incorporated into more complex, chiral molecules, such as certain pharmaceutical agents. In these cases, controlling the stereochemistry of substituents attached to the pyridine ring or on side chains is essential.

Several strategies have been developed for achieving stereochemical control in the synthesis of chiral pyridine derivatives:

Use of Chiral Auxiliaries: Chiral acetals derived from substituted chiral diols have been used as effective chiral auxiliaries. sfu.ca When these are attached to a reactive group, they can direct the stereochemical outcome of reactions like the Diels-Alder reaction with a high degree of stereochemical induction. sfu.ca

Asymmetric Catalysis: Chiral ligands complexed with metals can catalyze reactions to produce enantiomerically enriched products. For instance, chiral pyridine-derived acetals have been evaluated as catalysts in kinetic resolutions and dihydroxylation reactions, showing modest levels of asymmetric induction. sfu.ca The synthesis of chiral sulfonamides bearing a 2-pyridyloxirane moiety has been achieved with high stereoselectivity using Sharpless asymmetric chlorohydroxylation, demonstrating precise control over the formation of stereocenters on a side chain attached to a chloropyridine ring. tandfonline.com

Stereospecific Rearrangements: It is possible to generate a quaternary stereogenic center with high enantioselectivity through the rearrangement of an organolithium species derived from a chiral urea (B33335) coupled to a bromopyridine. acs.org

Scalability Assessments for Laboratory Synthesis

The transition from a laboratory-scale synthesis to a larger, pilot-plant or industrial scale presents numerous challenges, including reaction control, purification, and by-product management. A scalable synthesis must be efficient, robust, and economically viable.

The table below outlines key considerations for assessing the scalability of a synthetic route for pyridone production.

| Scalability Factor | Assessment for Pyridone Synthesis | Reference |

| Overall Yield | High (84% over two steps) | google.com |

| Purification Method | No chromatography required; relies on precipitation and recrystallization | google.com |

| Reaction Conditions | High pressure and temperature require specialized industrial equipment (autoclave/pressure reactor) | google.com |

| By-product Formation | Can increase upon scaling, requiring optimized work-up procedures | google.com |

This interactive table highlights crucial factors for evaluating the scalability of the synthesis of 4-amino-pyridin-2-ol analogues.

General strategies to improve scalability in pyridine synthesis include the use of continuous flow reactors. These systems can offer better control over reaction parameters like temperature, especially for exothermic reactions, and can enhance safety and yield consistency when scaling up. smolecule.com

Chemical Reactivity and Transformation Studies of 4 Amino 5 Chloropyridin 2 Ol

Investigation of Tautomeric Forms and Equilibria

Like other 2- and 4-hydroxypyridines, 4-Amino-5-chloropyridin-2-OL is subject to prototropic tautomerism, existing as an equilibrium mixture of its pyridinol and pyridinone forms. This equilibrium is a critical aspect of its chemistry, as the reactivity and physical properties of each tautomer can differ significantly. The two primary tautomers are 4-amino-5-chloro-2-hydroxypyridine (the 'ol' or 'enol' form) and 4-amino-5-chloro-1,2-dihydropyridin-2-one (the 'one' or 'keto' form).

The position of the tautomeric equilibrium for pyridin-2-ol derivatives has been extensively studied using a combination of experimental and computational methods. koreascience.krscispace.com For 2-pyridone itself, the pyridinone form is generally favored. wikipedia.org

Experimental techniques provide direct evidence for the predominant tautomer under specific conditions.

X-ray Crystallography: In the solid state, this technique can unambiguously determine the location of the proton, revealing whether it is bonded to the oxygen (pyridinol) or the ring nitrogen (pyridinone). For most 2-pyridones, the hydrogen is found on the nitrogen atom, confirming the pyridinone structure in the crystalline phase. wikipedia.org

Spectroscopic Methods: In solution, methods such as NMR, IR, and UV-Vis spectroscopy are employed.

IR Spectroscopy can distinguish between the two forms by identifying characteristic vibrational frequencies. The pyridinone form exhibits a strong carbonyl (C=O) stretching band, while the pyridinol tautomer shows a distinct O-H stretching frequency. wikipedia.org

NMR Spectroscopy can also provide insights, with the chemical shifts of ring protons and carbons being sensitive to the tautomeric form.

UV-Vis Spectroscopy has been used to compare data between theoretical and experimental results in solution to determine tautomeric stability. rsc.org

Theoretical and computational studies , utilizing methods like ab initio calculations and Density Functional Theory (DFT), are powerful tools for investigating the intrinsic stabilities of tautomers in the gas phase and for modeling environmental effects. wayne.eduresearchgate.net These calculations can determine the relative energies of the tautomers, transition state energies for interconversion, and how structural parameters change between the forms. wayne.edu For the parent 2-pyridone/2-hydroxypyridine (B17775) system, theoretical studies are in good agreement with experimental gas-phase measurements, which show the two tautomers have very similar energies. wikipedia.orgwayne.edu

| Method | Pyridinol Tautomer (4-amino-5-chloro-2-hydroxypyridine) | Pyridinone Tautomer (4-amino-5-chloro-1,2-dihydropyridin-2-one) |

| IR Spectroscopy | Characteristic broad O-H stretch. Absence of a C=O stretch. | Strong C=O stretch (approx. 1650-1690 cm⁻¹). N-H stretch present. |

| ¹H NMR | Aromatic ring proton signals consistent with a fully aromatic hydroxypyridine structure. | Signals may indicate a less aromatic dihydropyridinone ring structure. |

| ¹³C NMR | C2 carbon signal appears at a chemical shift typical for a carbon attached to an -OH group in an aromatic ring. | C2 carbon signal is shifted downfield, characteristic of a carbonyl carbon. |

| Structure | Fully aromatic pyridine (B92270) ring. | Dihydropyridinone ring with reduced aromaticity. |

The tautomeric equilibrium is not fixed but is highly sensitive to the surrounding environment and the nature of other substituents on the pyridine ring.

Influence of Solvent: The polarity of the solvent plays a decisive role in determining the favored tautomer.

Non-polar Solvents: In non-polar environments, the 2-hydroxypyridine tautomer is often favored or exists in comparable amounts to the 2-pyridone form. wikipedia.orgstackexchange.com

Polar Solvents: In polar protic solvents like water and alcohols, the equilibrium shifts strongly toward the more polar 2-pyridone tautomer. wikipedia.orgstackexchange.com This is attributed to the ability of the pyridone's amide group to participate in intermolecular hydrogen bonding with solvent molecules, which provides greater stabilization than for the pyridinol form. wayne.edu Computational studies often use the polarizable continuum model (PCM) to simulate these solvent effects. nih.govmdpi.com

Influence of Substituents: The electronic properties of the substituents on the pyridine ring can modulate the relative stabilities of the tautomers. nih.gov

The amino group (-NH₂) at the C4 position is a strong electron-donating group, which increases the electron density of the pyridine ring.

The chlorine atom (-Cl) at the C5 position is an electron-withdrawing group via induction but can donate electron density through resonance.

The net electronic effect of these substituents influences the acidity of the N-H proton in the pyridinone form and the O-H proton in the pyridinol form, thereby shifting the equilibrium. The way solvation affects the electron-donating or -accepting properties of a substituent is also dependent on its proximity to other functional groups. mdpi.comnih.gov

| Solvent Polarity | Predominant Tautomer | Rationale |

| High (e.g., Water, Ethanol) | Pyridinone | The polar amide-like structure of the pyridinone tautomer is better stabilized by polar solvent molecules through hydrogen bonding and dipole-dipole interactions. wikipedia.orgstackexchange.com |

| Low (e.g., Cyclohexane, Chloroform) | Pyridinol | The less polar hydroxypyridine tautomer is more stable in non-polar environments. Intramolecular hydrogen bonding may play a role. stackexchange.com |

| Gas Phase | Pyridinol and Pyridinone | The energy difference is often small, with some theoretical studies suggesting the hydroxypyridine form can be slightly more stable for the parent system. wayne.edu |

Reactions Involving the Amino Group

The primary amino group at the C4 position of 4-Amino-5-chloropyridin-2-OL is a key site of reactivity, behaving as a typical aromatic amine. It can act as a nucleophile, allowing for the formation of a wide range of derivatives.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and acid anhydrides in the presence of a base (like pyridine) to form the corresponding N-acyl derivatives (amides). nih.gov This reaction is a common method for protecting the amino group or for synthesizing new amide-containing compounds. Microwave-assisted methods have been shown to be effective for the acylation of similar amino-pyridine systems. nih.gov

Reaction Scheme: Acylation

4-Amino-5-chloropyridin-2-OL + R-COCl → N-(5-chloro-2-hydroxy-pyridin-4-yl)acetamide + HCl

Alkylation: While direct alkylation of the amino group with alkyl halides can be challenging to control and may lead to over-alkylation (formation of secondary and tertiary amines), it is a possible transformation under specific conditions. Reductive amination provides an alternative route to mono-alkylated products.

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Amide |

| Acylation | Benzoyl Chloride (C₆H₅COCl) | Amide |

| Alkylation | Methyl Iodide (CH₃I) | Alkylated Amine |

| Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | Alkylated Amine |

The nucleophilic amino group undergoes condensation reactions with the carbonyl group of aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govmdpi.com The reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol, often with acid catalysis. mdpi.com The formation of the C=N double bond is characteristic of this transformation. Schiff bases are versatile intermediates in organic synthesis and have been widely studied for their biological activities. mdpi.commdpi.com

Reaction Scheme: Schiff Base Formation

4-Amino-5-chloropyridin-2-OL + R-CHO → 5-Chloro-4-(R-methylideneamino)pyridin-2-ol + H₂O

| Carbonyl Compound | Name | Resulting Schiff Base Structure (Partial) |

| Benzaldehyde | C₆H₅CHO | -N=CH-C₆H₅ |

| Salicylaldehyde | 2-OH-C₆H₄CHO | -N=CH-C₆H₄-OH |

| Acetone | (CH₃)₂CO | -N=C(CH₃)₂ |

| 4-Methoxybenzaldehyde | 4-CH₃O-C₆H₄CHO | -N=CH-C₆H₄-OCH₃ |

As a primary aromatic amine, 4-Amino-5-chloropyridin-2-OL can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0–5 °C). guidechem.comrsc.org The process converts the amino group into a diazonium salt functional group (-N₂⁺).

The resulting pyridine-4-diazonium salt is often unstable but can be used immediately in subsequent reactions. A key application is in azo coupling , where the electrophilic diazonium salt reacts with an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or an aniline, to form a highly colored azo compound. rsc.orgresearchgate.net

Reaction Scheme: Diazotization and Azo Coupling

Diazotization: 4-Amino-5-chloropyridin-2-OL + NaNO₂/HCl (0-5°C) → [5-Chloro-2-hydroxypyridin-4-yl]diazonium chloride

Azo Coupling: [Diazonium salt] + Phenol → 4-((4-Hydroxyphenyl)diazenyl)-5-chloropyridin-2-ol + HCl

| Coupling Component | Class | Resulting Azo Compound |

| Phenol | Phenol | Azo-dye with a terminal p-hydroxyphenyl group. |

| 2-Naphthol | Naphthol | Azo-dye with a terminal hydroxynaphthyl group. rsc.org |

| N,N-Dimethylaniline | Aniline | Azo-dye with a terminal p-(dimethylamino)phenyl group. |

| Resorcinol | Phenol | Azo-dye with a terminal 2,4-dihydroxyphenyl group. |

Reactions Involving the Chloro Substituent

The chlorine atom at the C-5 position of the pyridine ring is a key site for synthetic modification. Its electron-withdrawing nature and its capacity to act as a leaving group facilitate both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The pyridine ring, being an electron-deficient aromatic system, is susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly when activated by electron-withdrawing groups and bearing a good leaving group like chlorine. In 4-Amino-5-chloropyridin-2-OL, the chloro group can be displaced by a variety of nucleophiles.

Research on analogous 2-chloropyridine (B119429) derivatives demonstrates that these reactions are highly effective. For instance, the closely related compound 2-chloro-5-methyl-4-pyridinamine undergoes a facile substitution of the chloro group when treated with potassium hydroxide (B78521) in methanol (B129727) at elevated temperatures and pressures, yielding 4-amino-5-methyl-1H-pyridin-2-one. google.com This reaction exemplifies the displacement of the chloride by a hydroxide or methoxide (B1231860) nucleophile. The general applicability of SNAr reactions on chloropyridines suggests that 4-Amino-5-chloropyridin-2-OL can react with a range of nucleophiles including amines, alkoxides, and thiolates to generate diverse derivatives.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on an Analogous Chloropyridine Substrate

| Substrate | Nucleophile/Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-chloro-5-methyl-4-pyridinamine | KOH | Methanol | 180°C, Autoclave | 4-amino-5-methyl-1H-pyridin-2-one | High (>99%) | google.com |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halopyridines are common substrates for these transformations. The chloro substituent in 4-Amino-5-chloropyridin-2-OL serves as an effective handle for such reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron reagent (boronic acid or ester) and is widely used to form biaryl structures. While specific examples for 4-Amino-5-chloropyridin-2-OL are not extensively detailed in the literature, studies on a vast range of other chloropyridines confirm the feasibility of this transformation. mdpi.com The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in the presence of a suitable ligand (e.g., phosphines) and a base. The reaction conditions can be tuned to be compatible with the amino and hydroxyl functional groups.

Heck Coupling: The Heck reaction couples the chloropyridine with an alkene to form a new substituted alkene. This reaction provides a direct method for vinylation of the pyridine ring at the C-5 position.

Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne, providing a direct route to 5-alkynyl-substituted pyridines. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. Research on other 2-amino-chloropyridines has demonstrated successful Sonogashira couplings, affording the corresponding alkynylated products in good to excellent yields. researchgate.net

Table 2: General Conditions for Cross-Coupling Reactions of Chloropyridines

| Reaction Type | Typical Coupling Partner | Catalyst System | Base | General Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(0) source (e.g., Pd(OAc)₂) + Ligand (e.g., PPh₃) | K₂CO₃, Cs₂CO₃ | 5-Aryl/Heteroaryl-4-aminopyridin-2-ol |

| Heck | Alkene (e.g., Styrene) | Pd(0) source (e.g., Pd(OAc)₂) + Ligand | Et₃N, K₂CO₃ | 5-Vinyl-4-aminopyridin-2-ol |

| Sonogashira | Terminal Alkyne | Pd(0) source + Cu(I) salt (e.g., CuI) + Ligand | Et₃N, Piperidine | 5-Alkynyl-4-aminopyridin-2-ol |

Reactions Involving the Hydroxyl Group

The hydroxyl group of 4-Amino-5-chloropyridin-2-OL, or more accurately, the N-H and carbonyl group of its dominant 2-pyridone tautomer, offers another avenue for chemical modification. These reactions primarily include etherification and esterification.

Etherification (O-Alkylation): The formation of pyridine ethers from 2-pyridones is a well-established transformation. The synthesis of 4-Amino-5-chloro-2-methoxypyridine, the O-methylated derivative of the title compound, has been reported. chemicalbook.com Furthermore, general procedures for the alkylation of hydroxypyridines, such as the reaction of 2-chloro-5-hydroxypyridine (B185701) with alkyl halides like 1-iodopentane (B145852) in the presence of a base like potassium carbonate (K₂CO₃), proceed in high yield. nih.gov This indicates that the pyridone oxygen can act as a potent nucleophile upon deprotonation. The synthesis of the drug Finerenone also utilizes a key step where a related pyridone intermediate is converted to an ethyl ether. chemicalbook.comchemicalbook.com

Esterification (O-Acylation): While the amino group presents a competing site for acylation, chemoselective O-acylation of the hydroxyl group is achievable. By conducting the reaction in a strongly acidic medium such as trifluoroacetic acid, the more basic amino group is fully protonated and thus deactivated as a nucleophile. nih.gov This strategy allows an acylating agent, like an acyl chloride or anhydride, to react selectively with the less basic hydroxyl/pyridone oxygen, affording the corresponding O-acyl product.

Table 3: Representative Etherification Reaction on an Analogous Hydroxypyridine Substrate

| Substrate | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-chloro-5-hydroxypyridine | 1-iodopentane, K₂CO₃ | Acetone | Reflux, 16 h | 2-chloro-5-(pentyloxy)pyridine | 90% | nih.gov |

Specific studies detailing the oxidation or reduction of the hydroxyl/pyridone moiety of 4-Amino-5-chloropyridin-2-OL are not widely available in the scientific literature. The pyridone tautomer is a stable, aromatic-like system, and reactions targeting this group can be challenging. Oxidation could potentially disrupt the ring system or affect the sensitive amino group. Similarly, reduction of the cyclic amide-like functionality of the pyridone would require harsh conditions that could lead to undesired side reactions, such as dehalogenation.

Chemo- and Regioselectivity Studies of Multifunctionalized Reactions

The presence of three distinct reactive centers in 4-Amino-5-chloropyridin-2-OL makes chemo- and regioselectivity paramount in its synthetic applications. The ability to selectively functionalize one group while leaving the others intact is crucial for building complex molecular architectures.

Selectivity at the Chloro Position: Transition metal-catalyzed cross-coupling reactions are often highly chemoselective. Under typical Suzuki or Sonogashira conditions, the palladium catalyst selectively activates the C-Cl bond for oxidative addition, leaving the N-H and O-H bonds of the amino and pyridone groups untouched. This allows for the precise installation of aryl, vinyl, or alkynyl groups at the C-5 position.

Selectivity at the Hydroxyl/Pyridone Position: As discussed, the nucleophilicity of the amino and hydroxyl groups can be modulated by pH. In strongly acidic media, the amino group is protonated, allowing for selective O-acylation. nih.gov Conversely, under basic conditions for O-alkylation, the pyridone oxygen is typically deprotonated more readily than the amino group, favoring reaction at the oxygen.

Selectivity at the Amino Position: While not the focus of the sections above, the amino group can also be targeted selectively. For example, acylation could be directed to the nitrogen under neutral or slightly basic conditions, especially if the hydroxyl group is protected or if the acylating agent is selective for amines.

The synthetic utility of 4-Amino-5-chloropyridin-2-OL is thus a function of the careful and strategic application of reaction conditions to exploit the inherent reactivity differences between its functional groups.

Reaction Mechanism Elucidation for Key Transformations

The elucidation of reaction mechanisms for a molecule like 4-Amino-5-chloropyridin-2-OL would theoretically involve a combination of kinetic studies and the identification of transient species. Key transformations would likely include electrophilic aromatic substitution, nucleophilic substitution, and reactions at the amino group.

Detailed kinetic studies for 4-Amino-5-chloropyridin-2-OL have not been extensively reported. However, a theoretical analysis based on the electronic nature of the substituted 2-pyridone ring allows for predictions of its kinetic behavior. The rates of reaction would be highly dependent on the nature of the attacking reagent (electrophile or nucleophile) and the reaction conditions.

For electrophilic aromatic substitution, the powerful electron-donating effect of the amino group at position 4, enhanced by the hydroxyl group at position 2 (in the pyridone tautomer, the oxygen acts as an electron-donating group through resonance), would strongly activate the ring towards electrophiles. The directing effects of these substituents would favor substitution at the C3 and C5 positions. However, the presence of the chloro group at C5 would offer some steric hindrance and has a deactivating inductive effect.

A hypothetical kinetic study of a reaction such as nitration would likely reveal that the reaction proceeds via the free base rather than the protonated form, as is common for many pyridone nitrations. The rate law would be expected to be second order, first order in the pyridone and first order in the nitrating agent.

| Position on Pyridine Ring | Predicted Relative Reactivity | Controlling Factors |

|---|---|---|

| C3 | High | Strongly activated by ortho-amino and para-hydroxyl/oxo groups. |

| C6 | Low | Deactivated by the adjacent carbonyl group and the ring nitrogen. |

This table is a predictive representation based on established principles of aromatic reactivity and has not been derived from experimental kinetic data for 4-Amino-5-chloropyridin-2-OL.

The identification of intermediates and transition states in the reactions of 4-Amino-5-chloropyridin-2-OL would rely on a combination of spectroscopic techniques and computational chemistry.

In a typical electrophilic aromatic substitution reaction, the key intermediate would be a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. For an electrophilic attack at the C3 position, the positive charge would be delocalized over the nitrogen atom of the amino group and the oxygen of the carbonyl group, leading to a highly stabilized intermediate.

Computational studies, likely employing Density Functional Theory (DFT), would be instrumental in modeling the reaction pathways. These calculations could predict the geometries and energies of the transition states connecting the reactants, intermediates, and products. For instance, in a nucleophilic substitution reaction where the chloro group is displaced, computational modeling could elucidate the structure of the Meisenheimer complex-like intermediate and the associated transition states.

| Transformation Type | Plausible Intermediate | Expected Transition State Characteristics |

|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration at C3) | Sigma Complex (Wheland Intermediate) | A late transition state resembling the sigma complex, with significant positive charge development on the ring. |

| Nucleophilic Aromatic Substitution (at C5) | Meisenheimer-like Complex | A transition state leading to the formation of the negatively charged intermediate, with the C-Cl bond partially broken and the C-Nucleophile bond partially formed. |

The intermediates and transition states described in this table are based on well-established mechanisms for analogous reactions in substituted aromatic systems and await specific experimental or computational verification for 4-Amino-5-chloropyridin-2-OL.

Computational and Theoretical Investigations of 4 Amino 5 Chloropyridin 2 Ol

Quantum Chemical Calculations of Molecular Structure and Geometry

Quantum chemical calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. These calculations solve approximations of the Schrödinger equation to find the geometry with the lowest potential energy.

Density Functional Theory (DFT) is a robust computational method used to predict the molecular structure and properties of chemical compounds. researchgate.net DFT calculations are performed to find the optimized geometry of 4-Amino-5-chloropyridin-2-OL by minimizing the energy of the system. This process involves selecting a functional (e.g., B3LYP or M06) and a basis set (e.g., 6-311G(d,p)), which defines the mathematical functions used to describe the electron orbitals. mdpi.comacs.org

The optimization process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found. The results of a DFT optimization would provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Data from DFT Geometry Optimization of 4-Amino-5-chloropyridin-2-OL This interactive table illustrates the type of data that would be obtained from a DFT geometry optimization. The values are placeholders and represent the expected structural parameters.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C2 | O | ~1.35 Å | |

| Bond Length | C5 | Cl | ~1.74 Å | |

| Bond Length | C4 | N | ~1.38 Å | |

| Bond Angle | N1 | C2 | C3 | ~120° |

| Bond Angle | C4 | C5 | Cl | ~119° |

| Dihedral Angle | C3 | C4 | N | H |

Note: These values are illustrative and would be precisely determined by actual DFT calculations.

Conformational analysis is essential for molecules with rotatable bonds, such as the amino group (-NH₂) in 4-Amino-5-chloropyridin-2-OL. The rotation around the C4-N bond can lead to different spatial arrangements (conformers) with varying energies.

A key aspect of the analysis for this molecule is its potential for tautomerism. 2-pyridone and its derivatives can exist in equilibrium between the pyridone (lactam) form and the hydroxypyridine (lactim) form. wikipedia.orgfrontiersin.org DFT calculations can predict the relative stability of these two tautomers by comparing their total electronic energies. For similar compounds, the pyridone form is often found to be more stable due to resonance and hydrogen bonding interactions.

Furthermore, a potential energy surface (PES) scan can be performed by systematically rotating the amino group and calculating the energy at each step. This would identify the most stable conformer and the energy barriers between different conformations.

Electronic Structure Analysis

Once the optimized molecular geometry is obtained, further calculations can reveal the electronic properties of 4-Amino-5-chloropyridin-2-OL. This includes the distribution of electrons and the energies of molecular orbitals, which are critical for predicting chemical reactivity.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For a molecule like 4-Amino-5-chloropyridin-2-OL, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine (B92270) ring, while the LUMO would likely be a π* antibonding orbital distributed over the heterocyclic ring system.

Table 2: Representative Data from Frontier Molecular Orbital (FMO) Analysis This table shows the kind of data generated in an FMO analysis and its general interpretation.

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; indicates electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

The Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. uni-muenchen.de MESP maps illustrate the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.comchemrxiv.org

For 4-Amino-5-chloropyridin-2-OL, the MESP map would be expected to show:

Negative Regions (Electron-Rich): Concentrated around the highly electronegative oxygen and nitrogen atoms. These sites are susceptible to electrophilic attack.

Positive Regions (Electron-Poor): Located around the hydrogen atoms of the amino (-NH₂) and hydroxyl (-OH) groups, indicating their propensity for nucleophilic attack or hydrogen bonding.

The MESP is color-coded, typically with red indicating the most negative potential and blue indicating the most positive potential, providing a clear guide to the molecule's reactive sites. chemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure that aligns with chemists' Lewis structure concepts. uni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals, which represent charge delocalization and hyperconjugative interactions within the molecule. mdpi.comdergipark.org.tr

The strength of these interactions is quantified by the second-order perturbation energy, E(2). mdpi.com A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For 4-Amino-5-chloropyridin-2-OL, significant NBO interactions would be expected, such as the delocalization of lone pair electrons from the amino nitrogen and the hydroxyl oxygen into the π* antibonding orbitals of the pyridine ring. This analysis helps to rationalize the molecule's structure, stability, and electronic properties. acs.org

Table 3: Illustrative Data from Natural Bond Orbital (NBO) Analysis This table provides an example of the output from an NBO analysis, showing donor-acceptor interactions and their stabilization energies.

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (N1-C6) | High | π-conjugation, resonance |

| LP (N) | π* (C3-C4) | High | π-conjugation, resonance |

| σ (C-H) | σ* (C-C) | Low | Hyperconjugation |

Note: "LP" denotes a lone pair orbital. The specific orbitals and E(2) values would be determined by the calculation.

Reactivity Prediction through Computational Chemistry

Fukui functions are conceptual density functional theory (DFT) tools used to describe the reactivity of a chemical species. They indicate the change in electron density at a given point in the molecule when the total number of electrons is modified. This allows for the identification of the most reactive sites for nucleophilic, electrophilic, and radical attacks.

For a molecule like 4-Amino-5-chloropyridin-2-OL, which exists in tautomeric equilibrium between the pyridin-2-ol (lactim) and pyridin-2-one (lactam) forms, the reactive sites can differ significantly.

Nucleophilic Sites (Susceptible to Electrophilic Attack): In the pyridin-2-ol tautomer, the amino group (-NH2) and the hydroxyl group (-OH) are strong electron-donating groups, increasing the electron density on the pyridine ring, particularly at the ortho and para positions. The nitrogen atom of the amino group, with its lone pair of electrons, is a primary site for electrophilic attack. The oxygen of the hydroxyl group and the nitrogen atom in the pyridine ring also exhibit nucleophilic character.

Electrophilic Sites (Susceptible to Nucleophilic Attack): The chlorine atom is an electron-withdrawing group, creating a partial positive charge on the carbon atom to which it is attached (C5), making it a potential site for nucleophilic substitution. In the pyridin-2-one tautomer, the carbonyl carbon (C2) becomes a significant electrophilic center.

Computational studies on similar substituted pyridines, such as 4-Amino-5-methylpyridin-2-ol, utilize DFT calculations at levels like B3LYP/6-311++G(d,p) to assess these electrophilic and nucleophilic sites by analyzing frontier molecular orbitals (HOMO and LUMO) and generating electrostatic potential maps. For the related compound 2-Amino-5-chloropyridinium-2,4-dihydroxybenzoate, DFT has been employed to calculate optimized geometric parameters and perform Natural Bond Orbital (NBO) analysis, which further elucidates the electronic structure and reactive nature of the molecule. researchgate.net

A hypothetical Fukui function analysis for 4-Amino-5-chloropyridin-2-OL would likely yield the data presented in Table 1, indicating the most probable reactive centers.

Table 1: Predicted Reactive Sites in 4-Amino-5-chloropyridin-2-OL based on Functional Group Analysis This table is a hypothetical representation based on established chemical principles and is intended for illustrative purposes.

| Functional Group | Predicted Reactivity | Site of Attack |

|---|---|---|

| Amino Group (-NH₂) | Nucleophilic | Nitrogen Atom |

| Hydroxyl Group (-OH) | Nucleophilic | Oxygen Atom |

| Carbonyl Group (C=O) (in lactam tautomer) | Electrophilic | Carbon Atom |

| C5-Cl | Electrophilic | Carbon Atom (C5) |

| Pyridine Ring Nitrogen | Nucleophilic | Nitrogen Atom |

The pKa values of a molecule are fundamental to understanding its ionization state in different pH environments, which in turn affects its solubility, permeability, and interactions with biological targets. 4-Amino-5-chloropyridin-2-OL possesses both acidic and basic functional groups, making its acid-base profile complex.

Basicity: The primary sources of basicity are the pyridine ring nitrogen and the exocyclic amino group. The lone pair of electrons on these nitrogen atoms can accept a proton.

Acidity: The hydroxyl group in the pyridin-2-ol tautomer is acidic and can be deprotonated. In the pyridin-2-one form, the N-H bond of the ring is also acidic.

Computational methods, particularly DFT, have been successfully used to predict the pKa values of substituted pyridine derivatives. researchgate.net These calculations often involve computing the Gibbs free energy change for the protonation and deprotonation reactions in a solvent model. Studies on various substituted pyridines have shown a strong correlation between theoretically calculated and experimentally determined pKa values. researchgate.net

For 4-Amino-5-chloropyridin-2-OL, the electron-donating amino group would be expected to increase the basicity of the ring nitrogen, while the electron-withdrawing chloro group would decrease it. The acidity of the hydroxyl/N-H group is also modulated by these substituents. General pKa prediction software and quantum chemical calculations are essential tools for developing a detailed acidity/basicity profile. researchgate.net The "pKa rule" is often applied in computational and experimental studies to predict whether a proton transfer will occur between an acid and a base, as seen in studies involving 2-amino-5-chloropyridine (B124133). researchgate.net

Table 2: Predicted pKa Values for Functional Groups in 4-Amino-5-chloropyridin-2-OL This table presents estimated pKa ranges based on analogous structures and is for illustrative purposes. Actual values require specific experimental or computational determination.

| Functional Group | Type | Predicted pKa Range | Predominant Species at pH 7.4 |

|---|---|---|---|

| Pyridine Ring Nitrogen | Basic | 3 - 5 | Neutral |

| Amino Group | Basic | 2 - 4 | Neutral |

| Hydroxyl/Ring N-H | Acidic | 9 - 11 | Protonated |

Molecular Dynamics Simulations (if applicable for solution behavior or intermolecular interactions)

For 4-Amino-5-chloropyridin-2-OL, MD simulations could be employed to:

Study Solvation: Investigate how water or other solvent molecules arrange around the solute, forming hydration shells. This is crucial for understanding solubility and the influence of the solvent on the tautomeric equilibrium.

Analyze Aggregation: Determine the propensity of the molecules to self-associate or aggregate in solution, a phenomenon observed in aqueous solutions of pyridine itself. nih.gov

Probe Intermolecular Interactions: Simulate how the molecule interacts with other molecules, such as biological macromolecules. This is particularly relevant in drug design to understand ligand-receptor binding dynamics. mdpi.comfrontiersin.org

MD simulations of related pyridine derivatives have been used to explore their binding modes with protein targets and to understand the stability of the resulting complexes. mdpi.com Such studies provide insights into the specific hydrogen bonds, and other non-covalent interactions that govern molecular recognition.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of 4-Amino-5-chloropyridin-2-OL are significantly influenced by the solvent. Solvents can affect the tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms, as well as the molecule's electronic properties and reaction kinetics.

A theoretical investigation into the tautomerism of 2-pyridones revealed that an increase in medium polarity generally favors the lactam (pyridin-2-one) form. nih.gov For 4-Amino-5-chloropyridin-2-OL, polar solvents would be expected to stabilize the more polar pyridin-2-one tautomer through dipole-dipole interactions and hydrogen bonding. The study also highlighted that substituents like -NH2 and -Cl modulate the position of this equilibrium through their electronic effects. nih.gov

Experimental and computational studies on a closely related derivative, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide, in various solvents (water, methanol (B129727), ethanol, and dimethyl sulfoxide) showed that strong drug-solvent interactions occur. jocpr.com These interactions lead to changes in molecular properties like molar refraction and polarizability, indicating that the electronic system of the molecule is perturbed differently by each solvent. jocpr.com This suggests that the choice of solvent can tune the electronic properties and, by extension, the reactivity of 4-Amino-5-chloropyridin-2-OL.

Table 3: Summary of Compound Names Mentioned

| Compound Name |

|---|

| 4-Amino-5-chloropyridin-2-OL |

| 2-Amino-5-chloropyridinium-2,4-dihydroxybenzoate |

| 4-Amino-5-methylpyridin-2-ol |

| 2-amino-5-chloropyridine |

| 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide |

| Pyridine |

Derivatization and Analogue Synthesis for Structure Activity Relationship Sar Exploration

Design Principles for Novel Derivatives of 4-Amino-5-chloropyridin-2-OL

The design of new analogues would be guided by the goal of understanding how modifications at each position affect the molecule's interaction with a biological target. Key considerations include altering electronic properties, steric bulk, hydrogen bonding capacity, and lipophilicity.

The amino group at the C4 position is a key site for modification due to its nucleophilic nature and its potential to form critical hydrogen bonds with biological targets. Current time information in Bangalore, IN.

Acylation: Reaction with various acyl chlorides or anhydrides would yield a series of amides. This modification introduces a carbonyl group, which can act as a hydrogen bond acceptor, and allows for the introduction of diverse R-groups (aliphatic, aromatic, heterocyclic) to probe steric and electronic requirements.

Alkylation: Mono- or di-alkylation could be achieved using alkyl halides. This would increase lipophilicity and steric bulk while reducing the hydrogen bond donating capacity of the amino group.

Formation of Schiff Bases: Condensation with a range of aldehydes and ketones would produce imine derivatives. This introduces a larger, more rigid substituent and can be a precursor for creating secondary amines via reduction.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates would yield urea or thiourea derivatives, respectively. These functional groups are excellent hydrogen bond donors and acceptors and are common in pharmacologically active molecules.

The chloro atom at the C5 position is an electron-withdrawing group that significantly influences the electronic character of the pyridine (B92270) ring. Its replacement via nucleophilic aromatic substitution is a primary strategy for derivatization.

Substitution with other Halogens: Replacing chlorine with fluorine, bromine, or iodine would systematically alter the size and electronic effect at this position, which can be crucial for binding affinity.

Alkoxylation/Aryloxylation: Substitution with alkoxides (e.g., methoxide (B1231860), ethoxide) or phenoxides would introduce ether linkages. This changes the group from being purely electron-withdrawing to potentially electron-donating via resonance, and also alters solubility and hydrogen bonding potential.

Amination: Displacement of the chloro group with various primary or secondary amines would introduce a new amino functionality, profoundly changing the molecule's basicity and hydrogen bonding capabilities.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) would allow for the introduction of alkyl, alkenyl, or aryl groups, significantly expanding the structural diversity and exploring new binding pockets.

The hydroxyl group at the C2 position exists in tautomeric equilibrium with its pyridone form. This group is a key hydrogen bond donor and acceptor.

Etherification (O-alkylation): Reaction with alkyl halides under basic conditions would yield 2-alkoxy derivatives. This modification removes the hydrogen bond donating ability and increases lipophilicity. The size and nature of the alkyl group can be varied to probe steric tolerance.

Esterification: Acylation with acyl chlorides or carboxylic acids (using coupling agents like DCC/DMAP) would produce ester derivatives. This converts the hydrogen bond donor into an acceptor and introduces a variety of substituents for SAR analysis. These esters can also act as prodrugs, which are hydrolyzed in vivo to release the active hydroxyl compound.

The pyridine ring of 4-Amino-5-chloropyridin-2-OL has two unsubstituted carbon atoms at the C3 and C6 positions. Direct functionalization at these sites is challenging but could provide valuable SAR data.

Electrophilic Halogenation: The pyridine ring is generally deactivated towards electrophilic substitution. However, the activating effect of the amino and hydroxyl groups might allow for selective halogenation (e.g., bromination or chlorination) at the C3 or C6 position under specific conditions.

Metalation/C-H Activation: Directed ortho-metalation or transition-metal-catalyzed C-H activation could potentially be used to introduce substituents at the positions adjacent to the existing functional groups, although this would require careful optimization to control regioselectivity.

Synthesis and Characterization of Novel Derivatives

The synthesis of the proposed derivatives would follow standard organic chemistry protocols. For instance, a library of amide derivatives could be prepared by reacting 4-Amino-5-chloropyridin-2-OL with a diverse set of acyl chlorides in a suitable solvent like dichloromethane (B109758) or DMF with a base.

Each new derivative would require rigorous characterization to confirm its structure and purity. The standard analytical techniques employed would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical structure and confirm the position of the new functional groups.

Mass Spectrometry (MS): To confirm the molecular weight of the new compound.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., carbonyl stretches in amides and esters).

A hypothetical synthetic scheme for derivatization is presented below.

| Starting Material | Reagent/Condition | Derivative Type |

| 4-Amino-5-chloropyridin-2-OL | Acetyl Chloride, Pyridine | Amide |

| 4-Amino-5-chloropyridin-2-OL | Sodium Methoxide, Heat | Methoxy |

| 4-Amino-5-chloropyridin-2-OL | Benzyl Bromide, K₂CO₃ | O-benzyl Ether |

| 4-Amino-5-chloropyridin-2-OL | Phenylboronic Acid, Pd Catalyst | Phenyl |

This table is illustrative and represents potential synthetic pathways based on general chemical principles, not on published experimental data for this specific compound.

In Vitro Biological Screening of Derivatives (Mechanistic Studies)

Once a library of derivatives is synthesized and characterized, the next step is to screen them in relevant in vitro biological assays to establish an SAR and to understand their mechanism of action. The choice of assay depends entirely on the therapeutic target of interest.

For example, if the parent compound showed preliminary activity against a specific kinase, the derivatives would be tested in a kinase inhibition assay.

The screening process would typically involve:

Primary Screening: All derivatives are tested at a single, high concentration to identify active compounds ("hits").

Dose-Response Analysis: Hits from the primary screen are then tested across a range of concentrations to determine their potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value.

Mechanistic Studies: For the most potent compounds, further studies would be conducted to elucidate their mechanism of action. This could involve enzyme kinetics, cell-based assays to measure downstream effects, or biophysical methods to confirm direct binding to the target.

The resulting data would be compiled into a table to establish the SAR.

| Derivative | Modification Site | R-Group | IC₅₀ (µM) |

| Parent | - | - | 10.0 |

| 1a | Amino Group | Acetyl | 5.2 |

| 1b | Amino Group | Benzoyl | 15.8 |

| 2a | Chloro Group | Methoxy | 2.5 |

| 2b | Chloro Group | Phenyl | >50 |

| 3a | Hydroxyl Group | Methyl (Ether) | 8.9 |

| 3b | Hydroxyl Group | Acetyl (Ester) | 12.1 |

This table is a hypothetical representation of SAR data to illustrate the concept. The values are not based on actual experimental results.

Enzyme Inhibition Assays (e.g., specific enzyme classes)

In a study on 2-amino-4-chloropyridine (B16104) derivatives, their antimicrobial activity was evaluated, which may be linked to the inhibition of essential microbial enzymes. researchgate.net However, the specific enzymes targeted were not identified in the study. researchgate.net

Receptor Binding Studies (non-mammalian cell lines, if applicable)

Information regarding receptor binding studies for derivatives of 4-Amino-5-chloropyridin-2-ol in non-mammalian cell lines is not extensively covered in the available literature. However, the broader class of pyridine derivatives is known to interact with a variety of receptors. For example, certain aminopyridine derivatives have been investigated for their binding to serotonin (B10506) receptors. The structural features of the pyridine ring and its substituents are crucial for determining the binding affinity and selectivity for different receptor subtypes.

Cell-Based Assays for Mechanistic Pathway Perturbation (e.g., autophagy, apoptosis pathways in cell culture, excluding clinical data)

The modulation of cellular pathways such as autophagy and apoptosis is a key mechanism for many therapeutic agents, particularly in the context of cancer. nih.govnih.gov While specific studies on 4-Amino-5-chloropyridin-2-ol derivatives in this context are limited, related heterocyclic compounds have been shown to induce these pathways. For instance, synthetic carbazole (B46965) derivatives have been demonstrated to upregulate autophagy and sensitize glioblastoma cells to chemotherapy. researchgate.net The interplay between autophagy and apoptosis is complex, and the ability of a compound to modulate these pathways can be highly dependent on its chemical structure and the cellular context. nih.gov

Structure-Activity Relationship (SAR) Analysis Linking Structural Modifications to Observed Biological Responses

A study on the in-vitro antimicrobial activity of a series of Schiff bases derived from 2-amino-4-chloropyridine provides a clear example of SAR analysis. researchgate.net The study revealed that the nature and position of substituents on the aromatic ring of the aldehyde moiety significantly influenced the antimicrobial activity.

Key SAR findings for the antimicrobial activity of 2-amino-4-chloropyridine derivatives are summarized below: researchgate.net

Hydroxyl (OH) and Methoxy (OCH3) Groups: The presence of these electron-donating groups on the phenyl ring of the Schiff base generally led to enhanced antimicrobial activity.

Halogen Substituents: The introduction of halogen atoms (e.g., chloro, bromo) also contributed to the biological activity.

Nitro (NO2) Group: The presence of a nitro group was found to be favorable for activity.

The following table presents a selection of synthesized 2-amino-4-chloropyridine derivatives and a qualitative summary of their antimicrobial activity.

| Compound ID | Aldehyde Precursor | Key Substituents | Antimicrobial Activity | Reference |

| 3b | 2-Hydroxybenzaldehyde | 2-OH | Significant | researchgate.net |

| 3c | 4-Hydroxy-3-methoxybenzaldehyde | 4-OH, 3-OCH3 | Significant | researchgate.net |

| 3d | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | 3-Br, 4-OH, 5-OCH3 | Significant | researchgate.net |

| 3f | 4-Nitrobenzaldehyde | 4-NO2 | Significant | researchgate.net |

| 3g | 3-Nitrobenzaldehyde | 3-NO2 | Significant | researchgate.net |

Computational Approaches to Derivative Design and Activity Prediction

Computational methods are increasingly integral to the drug discovery process, enabling the rational design of new derivatives and the prediction of their biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyridine-containing compounds, QSAR models have been developed to predict various activities, including antimalarial and anti-diabetic effects. wu.ac.th These models use molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. A statistically significant QSAR model can be a powerful tool for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov While a specific QSAR model for 4-Amino-5-chloropyridin-2-ol derivatives is not reported, the principles of QSAR are broadly applicable to this class of compounds.

Molecular Docking and Dynamics for Ligand-Target Interactions (e.g., protein binding sites)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov This method is instrumental in understanding the molecular basis of a compound's activity and in designing derivatives with improved binding affinity. For heterocyclic compounds, including pyridine derivatives, molecular docking has been widely used to study their interactions with various protein targets, such as enzymes and receptors. nih.gov These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex, providing valuable insights for the design of more potent and selective inhibitors.

Advanced Analytical Method Development and Mechanistic Characterization

Chromatographic Method Development for Separation and Purity Assessment

Chromatographic techniques are fundamental in separating 4-Amino-5-chloropyridin-2-OL from impurities and starting materials, as well as in quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 4-Amino-5-chloropyridin-2-OL. The development of a robust HPLC method is crucial for achieving accurate purity assessments.

A typical HPLC method for a related compound, 4-Amino-2-chloropyridine, utilizes a mixed-mode stationary phase column, such as Primesep 100. sielc.com An isocratic mobile phase, consisting of a mixture of water, acetonitrile (B52724) (MeCN), and a buffering agent like sulfuric acid, can be employed for separation. sielc.com Detection is commonly performed using a UV detector at a wavelength of 200 nm. sielc.com For similar pyridine (B92270) derivatives, reversed-phase columns (e.g., C18) are also frequently used. nih.gov The mobile phase often consists of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile, with the pH adjusted to ensure optimal separation. nih.gov Method validation is critical and typically involves assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov For instance, a validated HPLC-UV method for the genotoxic impurity 5-amino-2-chloropyridine (B41692) in an active pharmaceutical ingredient demonstrated a linear range of 1-40 μg/mL with an LOD of 0.015 μg/mL and an LOQ of 0.048 μg/mL. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of a Chlorinated Aminopyridine Derivative

| Parameter | Value |

| Column | Primesep 100, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile - 45% |

| Buffer: Sulfuric Acid - 0.05% | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 200 nm |

| Injection Volume | 1 µL |

| Column Temperature | 40°C |

This table is based on a method for a structurally similar compound and serves as a representative example. sielc.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While 4-Amino-5-chloropyridin-2-OL itself may have limited volatility due to the hydroxyl and amino groups, derivatization can be employed to enhance its suitability for GC-MS analysis. This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

In a typical GC-MS analysis of a related compound, the instrument is equipped with a capillary column (e.g., HP-5MS). ajol.info The oven temperature is programmed to ramp up to ensure the separation of different components in a mixture. ajol.info For example, a temperature program might start at 50°C and increase to 300°C. ajol.info The separated components are then ionized, typically by electron ionization, and the resulting mass spectrum provides a molecular fingerprint. ajol.info A GC-MS analysis of a reaction product containing 2-amino-5-chloropyridine (B124133) identified it along with other chlorinated aminopyridines, demonstrating the technique's utility in analyzing complex mixtures. google.com

Spectroscopic Characterization for Structural Confirmation and Purity Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Amino-5-chloropyridin-2-OL and confirming its identity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules.

¹H NMR: Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For a related compound, 6-amino-5-chloro-pyridin-3-ol, the ¹H NMR spectrum in DMSO-d₆ showed signals for the amino protons (NH₂) at δ 5.51 ppm, two aromatic protons as doublets at δ 7.11 and 7.56 ppm, and a broad singlet for the hydroxyl proton (OH) at δ 9.24 ppm. nih.gov

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of 6-amino-5-chloro-pyridin-3-ol in DMSO-d₆ displayed five distinct signals at δ 113.58, 125.21, 133.73, 146.21, and 149.46 ppm, corresponding to the different carbon atoms in the pyridine ring. nih.gov

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further confirming the molecular structure.

Table 2: Representative NMR Data for a Structurally Similar Compound (6-amino-5-chloro-pyridin-3-ol)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 5.51 | s (2H, NH₂) |

| 7.11 | d (1H, CH) | |

| 7.56 | d (1H, CH) | |

| 9.24 | brs (1H, OH) | |

| ¹³C | 113.58 | |

| 125.21 | ||

| 133.73 | ||

| 146.21 | ||

| 149.46 |

Data obtained in DMSO-d₆. nih.gov This table illustrates the type of data obtained for a closely related isomer.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of a compound like 4-Amino-5-chloropyridin-2-OL would be expected to show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹). For a similar compound, 2-amino-5-chloropyridine, FT-IR spectra have been recorded and analyzed. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for symmetric vibrations and the carbon backbone. The FT-Raman spectrum of 2-amino-5-chloropyridine has also been studied. researchgate.netresearchgate.net

Table 3: Expected IR Absorption Ranges for Functional Groups in 4-Amino-5-chloropyridin-2-OL

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |

| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 |

| C-Cl | Stretching | < 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to probe the electronic transitions within a molecule. By measuring the absorbance of light in the UV and visible regions, one can identify the presence of chromophores and understand the electronic structure of the compound. For 4-Amino-5-chloropyridin-2-ol, the aminopyridine core, substituted with a chloro and a hydroxyl group, is expected to exhibit characteristic absorption bands.